molecular formula C16H25N3O2 B248546 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide

3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide

Cat. No. B248546
M. Wt: 291.39 g/mol
InChI Key: CWSSMKLXUPUYNE-UHFFFAOYSA-N
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Description

3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide blocks the activation and proliferation of B-cells, leading to the suppression of tumor growth and autoimmune responses.
Biochemical and physiological effects:
In preclinical studies, 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide has been shown to inhibit B-cell proliferation and induce apoptosis (programmed cell death) in various types of cancer cells. It has also been shown to reduce inflammation and autoantibody production in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, its efficacy and safety in humans are yet to be fully evaluated, and further studies are needed to determine the optimal dosage and treatment duration.

Future Directions

Future research on 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide could focus on its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Other potential future directions include the development of combination therapies with other targeted agents and the investigation of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide's mechanism of action in other signaling pathways.

Synthesis Methods

The synthesis of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide involves several steps, including the reaction of 4-methoxybenzaldehyde with 4-ethylpiperazine to form 4-ethyl-1-(4-methoxybenzyl)piperazine, which is then reacted with 3-chloropropionyl chloride to form 3-(4-ethyl-1-piperazinyl)-N-(4-methoxybenzyl)propanamide. The final step involves the reaction of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxybenzyl)propanamide with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide.

Scientific Research Applications

3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Product Name

3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C16H25N3O2/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-14-4-6-15(21-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,17,20)

InChI Key

CWSSMKLXUPUYNE-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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